4-(butan-2-yl)-N'-[(E)-(2,3-dihydroxyphenyl)methylidene]benzenesulfonohydrazide
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Overview
Description
4-(butan-2-yl)-N’-[(E)-(2,3-dihydroxyphenyl)methylidene]benzenesulfonohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonohydrazide group, which is known for its versatility in chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butan-2-yl)-N’-[(E)-(2,3-dihydroxyphenyl)methylidene]benzenesulfonohydrazide typically involves the condensation of 4-(butan-2-yl)benzenesulfonohydrazide with 2,3-dihydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(butan-2-yl)-N’-[(E)-(2,3-dihydroxyphenyl)methylidene]benzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted sulfonohydrazides.
Scientific Research Applications
4-(butan-2-yl)-N’-[(E)-(2,3-dihydroxyphenyl)methylidene]benzenesulfonohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: The compound may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-(butan-2-yl)-N’-[(E)-(2,3-dihydroxyphenyl)methylidene]benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfonohydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The dihydroxyphenyl group may also participate in redox reactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(butan-2-yl)benzenesulfonohydrazide: Lacks the dihydroxyphenyl group, resulting in different reactivity and biological properties.
N’-[(E)-(2,3-dihydroxyphenyl)methylidene]benzenesulfonohydrazide: Lacks the butan-2-yl group, which may affect its solubility and interaction with biological targets.
Uniqueness
4-(butan-2-yl)-N’-[(E)-(2,3-dihydroxyphenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of both the butan-2-yl and dihydroxyphenyl groups. This combination enhances its versatility in chemical reactions and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-butan-2-yl-N-[(E)-(2,3-dihydroxyphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-12(2)13-7-9-15(10-8-13)24(22,23)19-18-11-14-5-4-6-16(20)17(14)21/h4-12,19-21H,3H2,1-2H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGMUUZUZFSSQO-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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